Calcium stearate

Catalog No.
S522519
CAS No.
1592-23-0
M.F
C36H70O4.Ca
C36H70CaO4
M. Wt
607 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium stearate

CAS Number

1592-23-0

Product Name

Calcium stearate

IUPAC Name

calcium;octadecanoate

Molecular Formula

C36H70O4.Ca
C36H70CaO4

Molecular Weight

607 g/mol

InChI

InChI=1S/2C18H36O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2

InChI Key

CJZGTCYPCWQAJB-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Solubility

0.004 G/100 CC H2O AT 15 °C; INSOL IN ALCOHOL & ETHER
Slightly sol in hot vegetable and mineral oils; quite sol in hot pyridine
Solubility in water, g/100ml at 15 °C: 0.004

Synonyms

aluminum monostearate, aluminum tristearate, ammonium stearate, calcium stearate, magnesium stearate, octadecanoic acid, sodium stearate, stearic acid, zinc stearate

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Description

The exact mass of the compound Calcium stearate is 606.49 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.004 g/100 cc h2o at 15 °c; insol in alcohol & etherslightly sol in hot vegetable and mineral oils; quite sol in hot pyridinesolubility in water, g/100ml at 15 °c: 0.004. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Stearic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Langmuir-Blodgett films

    These films are single-molecule-thick layers arranged on a substrate. Researchers can use the Langmuir-Blodgett technique to create thin films of calcium stearate for studying surface properties, tribology (friction), and self-assembly behavior. The structure of these films can be characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) [].

  • Nanoparticle Synthesis

    Due to its specific structure, calcium stearate can be used as a template or directing agent for the synthesis of inorganic nanoparticles. Researchers can control the size and morphology of the nanoparticles by varying the reaction conditions [].

Calcium Stearate in Drug Delivery

The safety and functionality of calcium stearate make it applicable in pharmaceutical research for drug delivery purposes:

  • Excipient Properties

    Calcium stearate is recognized as a Generally Recognized As Safe (GRAS) material by the US Food and Drug Administration (FDA). This allows researchers to explore its use as an excipient in formulating tablets, capsules, and other drug delivery systems. Its lubricating properties can improve flowability and prevent sticking during manufacturing [].

  • Controlled Release

    Researchers are investigating the use of calcium stearate nanoparticles for controlled drug release applications. By encapsulating drugs within these nanoparticles, they can potentially achieve sustained or targeted delivery [].

Calcium stearate is a white, waxy powder classified as a calcium soap []. It is the calcium salt of stearic acid, a long-chain fatty acid commonly found in animal fats and vegetable oils. Calcium stearate is a versatile compound with numerous applications in various industries due to its unique properties [].


Molecular Structure Analysis

Calcium stearate has a long, chain-like structure. It consists of two stearic acid molecules (C18H36O2) bonded to a single calcium ion (Ca2+) []. The stearic acid chains have a nonpolar hydrocarbon tail and a polar carboxylic acid head group. This creates an amphiphilic nature, meaning it has both water-loving (hydrophilic) and water-repelling (hydrophobic) properties []. This amphiphilic nature is crucial for many of its functions.


Chemical Reactions Analysis

Synthesis

Calcium stearate is commonly synthesized through a precipitation reaction between a calcium salt (like calcium chloride, CaCl2) and a sodium stearate solution (NaC18H35O2).

CaCl2 (aq) + 2NaC18H35O2 (aq) → Ca(C18H35O2)2 (s) + 2NaCl (aq)

Decomposition

At high temperatures (above 300°C), calcium stearate can decompose into calcium oxide (CaO), carbon dioxide (CO2), and water vapor (H2O).

Ca(C18H35O2)2 (s) → CaO (s) + CO2 (g) + H2O (g) + Other hydrocarbons (g)

Other Reactions

Calcium stearate can react with other acids to form different metal soaps. For example, reacting it with stearic acid can produce a double stearate salt, Ca(C18H35O2)2•H2C18H35O2 [].

Physical and Chemical Properties

  • Melting point: 148-155°C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Insoluble in water, slightly soluble in hot organic solvents like ethanol and chloroform []
  • Density: 1.0 – 1.2 g/cm³ []
  • Stability: Stable under normal storage conditions []

The mechanism of action of calcium stearate depends on its application. Here are two key mechanisms:

  • Lubrication: The long hydrocarbon chains of calcium stearate can reduce friction between surfaces. This is because the hydrocarbon tails align and create a slippery layer, allowing for smoother movement.
  • Waterproofing: Due to its hydrophobic nature, calcium stearate can coat surfaces and create a water-repellent barrier.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder; DryPowder, Liquid; DryPowder, PelletsLargeCrystals; DryPowder, PelletsLargeCrystals, OtherSolid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; WetSolid
DryPowder; WetSolid
WHITE POWDER.

Color/Form

CRYSTALLINE POWDER
Granular, fatty powder
FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER

Exact Mass

606.49

Density

1.12
1.12 g/cm³

Appearance

Solid powder

Melting Point

179 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

776XM7047L

GHS Hazard Statements

Aggregated GHS information provided by 3733 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3179 of 3733 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 554 of 3733 companies with hazard statement code(s):;
H319 (97.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

66071-81-6
1592-23-0
8000-75-7

Wikipedia

Calcium stearate

Use Classification

Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Anticaking; Cosmetic colorant

Methods of Manufacturing

Harrison, Biochem J 18, 1222 (1924); Kebrich, Petrot, US patent 2,650,932 (1953 to National Lead).
BY PPT FROM CALCIUM CHLORIDE & SODIUM SALTS OF MIXED FATTY ACIDS (STEARIC & PALMITIC). PPT IS COLLECTED & WASHED WITH WATER TO REMOVE SODIUM CHLORIDE.

General Manufacturing Information

Adhesive manufacturing
Agriculture, forestry, fishing and hunting
All other chemical product and preparation manufacturing
Construction
Custom compounding of purchased resin
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Paper manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Utilities
Octadecanoic acid, calcium salt (2:1): ACTIVE
Fatty acids, tallow, hydrogenated, calcium salts: ACTIVE
REGULATORY STATUS (VET): US REGULATIONS REQUIRE THAT IT BE FREE OF "CHICK EDEMA FACTOR".
ITS VIRTUALLY NONTOXIC NATURE & UNCTUOUS PROPERTIES MAKE IT IDEAL.../FOR USE IN FOOD & PHARMACEUTICAL PRODUCTS/.
Food grade calcium stearate /is/ derived from edible tallow...
Present in 0.4-2.0 wt% in PVC rigid-pipe formulation as calcium stearate

Dates

Modify: 2023-08-15
1: Cella C, Gerges I, Milani P, Lenardi C, Argentiere S. Calcium Stearate as an Effective Alternative to Poly(vinyl alcohol) in Poly-Lactic-co-Glycolic Acid Nanoparticles Synthesis. Biomacromolecules. 2017 Feb 13;18(2):452-460. doi: 10.1021/acs.biomac.6b01546. Epub 2017 Jan 18. PubMed PMID: 28030952.
2: Schrank S, Kann B, Saurugger E, Hainschitz M, Windbergs M, Glasser BJ, Khinast J, Roblegg E. The effect of the drying temperature on the properties of wet-extruded calcium stearate pellets: pellet microstructure, drug distribution, solid state and drug dissolution. Int J Pharm. 2015 Jan 30;478(2):779-87. doi: 10.1016/j.ijpharm.2014.12.030. Epub 2014 Dec 16. PubMed PMID: 25526671.
3: Schrank S, Kann B, Saurugger E, Ehmann H, Werzer O, Windbergs M, Glasser BJ, Zimmer A, Khinast J, Roblegg E. Impact of drying on solid state modifications and drug distribution in ibuprofen-loaded calcium stearate pellets. Mol Pharm. 2014 Feb 3;11(2):599-609. doi: 10.1021/mp4005782. Epub 2014 Jan 15. PubMed PMID: 24400735.
4: Schrank S, Kann B, Windbergs M, Glasser BJ, Zimmer A, Khinast J, Roblegg E. Microstructure of calcium stearate matrix pellets: a function of the drying process. J Pharm Sci. 2013 Nov;102(11):3987-97. doi: 10.1002/jps.23707. Epub 2013 Aug 26. PubMed PMID: 23983150.
5: Carol D, Karpagam S, Kingsley SJ, Vincent S. Synergistic effect of calcium stearate and photo treatment on the rate of biodegradation of low density polyethylene spent saline vials. Indian J Exp Biol. 2012 Jul;50(7):497-501. PubMed PMID: 22822530.
6: Schrank S, Hodzic A, Zimmer A, Glasser BJ, Khinast J, Roblegg E. Ibuprofen-loaded calcium stearate pellets: drying-induced variations in dosage form properties. AAPS PharmSciTech. 2012 Jun;13(2):686-98. doi: 10.1208/s12249-012-9791-6. Epub 2012 May 3. PubMed PMID: 22552931; PubMed Central PMCID: PMC3364380.
7: Roblegg E, Jäger E, Hodzic A, Koscher G, Mohr S, Zimmer A, Khinast J. Development of sustained-release lipophilic calcium stearate pellets via hot melt extrusion. Eur J Pharm Biopharm. 2011 Nov;79(3):635-45. doi: 10.1016/j.ejpb.2011.07.004. Epub 2011 Jul 27. PubMed PMID: 21801834.
8: Tong M, Chen H, Yang Z, Wen R. The effect of Zn-Al-hydrotalcites composited with calcium stearate and β-diketone on the thermal stability of PVC. Int J Mol Sci. 2011;12(3):1756-66. doi: 10.3390/ijms12031756. Epub 2011 Mar 8. PubMed PMID: 21673921; PubMed Central PMCID: PMC3111632.
9: Lin Y, Chen H, Chan CM, Wu J. Nucleating effect of calcium stearate coated CaCO(3) nanoparticles on polypropylene. J Colloid Interface Sci. 2011 Feb 15;354(2):570-6. doi: 10.1016/j.jcis.2010.10.069. Epub 2010 Nov 8. PubMed PMID: 21122873.
10: Roblegg E, Ulbing S, Zeissmann S, Zimmer A. Development of lipophilic calcium stearate pellets using ibuprofen as model drug. Eur J Pharm Biopharm. 2010 May;75(1):56-62. doi: 10.1016/j.ejpb.2010.01.005. Epub 2010 Jan 18. PubMed PMID: 20080179.
11: Lee HB, Kwon JS, Kim YB, Kim EK. Production of calcium-stearate by lipase using hydrogenated beef tallow. Appl Biochem Biotechnol. 2009 May;157(2):278-84. doi: 10.1007/s12010-008-8254-8. Epub 2008 May 28. PubMed PMID: 18506631.
12: Ranji A, Ghorbani Ravandi M, Farajzadeh MA. Determination of calcium stearate in polyolefin samples by gas chromatographic technique after performing dispersive liquid-liquid microextraction. Anal Sci. 2008 May;24(5):623-6. PubMed PMID: 18469468.
13: Kurai J, Chikumi H, Kodani M, Sako T, Watanabe M, Miyata M, Makino H, Touge H, Hitsuda Y, Shimizu E. Acute eosinophilic pneumonia caused by calcium stearate, an additive agent for an oral antihistaminic medication. Intern Med. 2006;45(17):1011-6. Epub 2006 Oct 2. PubMed PMID: 17016002.
14: Dean DD, Lohmann CH, Sylvia VL, Köster G, Liu Y, Schwartz Z, Boyan BD. Effect of polymer molecular weight and addition of calcium stearate on response of MG63 osteoblast-like cells to UHMWPE particles. J Orthop Res. 2001 Mar;19(2):179-86. PubMed PMID: 11347688.
15: Fukui E, Miyamura N, Kobayashi M. Effect of magnesium stearate or calcium stearate as additives on dissolution profiles of diltiazem hydrochloride from press-coated tablets with hydroxypropylmethylcellulose acetate succinate in the outer shell. Int J Pharm. 2001 Mar 23;216(1-2):137-46. PubMed PMID: 11274815.
16: Willie BM, Shea JE, Bloebaum RD, Hofmann AA. Elemental and morphological identification of third-body particulate and calcium stearate inclusions in polyethylene components. J Biomed Mater Res. 2000;53(2):137-42. PubMed PMID: 10713559.
17: McKellop HA, Shen FW, Campbell P, Ota T. Effect of molecular weight, calcium stearate, and sterilization methods on the wear of ultra high molecular weight polyethylene acetabular cups in a hip joint simulator. J Orthop Res. 1999 May;17(3):329-39. PubMed PMID: 10376720.
18: Tan S, Tatsuno T, Okada T. Gas chromatographic determination of calcium stearate in polyethylene food packaging sheets. J Chromatogr. 1988 Aug 5;447(1):198-201. PubMed PMID: 3209663.
19: Pritzker KP, Renlund RC, Read DH, Cheng PT, Harrington DD. Adrenal and hepatic calcium stearate crystal deposits in dogs fed a thiamine-deficient diet. Am J Vet Res. 1982 Aug;43(8):1481-8. PubMed PMID: 7103233.
20: Miyake Y, Shinoda A, Furukawa M, Sadakata C, Toyoshima S. [Studies on packing-property of pharmaceutical powders. 3. Influence of calcium stearate content on compacting phenomenon of pharmaceutical powders (author's transl)]. Yakugaku Zasshi. 1973 Sep;93(9):112-5. Japanese. PubMed PMID: 4797567.

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